AC-Leu-val-lys-aldehyde
Overview
Description
“AC-Leu-val-lys-aldehyde” is a synthetic compound composed of four amino acids: acetyl-L-leucine, L-valine, L-lysine, and aldehyde . It is a potent cathepsin B inhibitor with IC50s of 4 nM . It significantly reduces quinolinic acid-induced striatal cell death and causes accumulation of LC3-II .
Molecular Structure Analysis
The molecular formula of “AC-Leu-val-lys-aldehyde” is C19H36N4O4 . Its molecular weight is 384.51 .
Chemical Reactions Analysis
“AC-Leu-val-lys-aldehyde” is known to inhibit various proteases. For instance, it is a key component in peptide aldehydes that inhibit chymotrypsin, a protease enzyme. This inhibition plays a crucial role in understanding and potentially manipulating proteolytic processes in biological systems.
Physical And Chemical Properties Analysis
The physical and chemical properties of “AC-Leu-val-lys-aldehyde” include a molecular weight of 384.51 , a density of 1.1±0.1 g/cm3 , and a boiling point of 665.5±55.0 °C at 760 mmHg .
Scientific Research Applications
1. Role in Inhibition of Proteases
AC-Leu-Val-Lys-Aldehyde appears to have significant applications in inhibiting various proteases. For instance, it is a key component in peptide aldehydes that inhibit chymotrypsin, a protease enzyme. This inhibition plays a crucial role in understanding and potentially manipulating proteolytic processes in biological systems (Ito, Tokawa, & Shimizu, 1972).
2. Implications in Enzyme Activity Studies
Research indicates that variants of AC-Leu-Val-Lys-Aldehyde are involved in the study of enzyme activities, such as in the case of human liver aldehyde dehydrogenase. Understanding how these peptides interact with enzymes can provide insights into enzyme function and regulation (Abriola, Fields, Stein, MacKerell, & Pietruszko, 1987).
3. Development of Therapeutic Agents
Compounds containing AC-Leu-Val-Lys-Aldehyde have been evaluated for their potential as therapeutic agents. For example, they have been studied as inhibitors of trypsin-like serine proteases, which are implicated in various diseases. This research is crucial for developing new treatments for disorders mediated by these proteases (Lynas, Martin, & Walker, 2001).
4. Exploration of Protein and Peptide Structures
Studies involving AC-Leu-Val-Lys-Aldehyde contribute to our understanding of protein and peptide structures. This includes research on the synthesis of peptide aldehydes and their role in stabilizing various protein structures, which is essential for biochemical and pharmacological applications (Konno, Sema, & Tokairin, 2015).
5. Investigating Molecular Abnormalities
AC-Leu-Val-Lys-Aldehyde is instrumental in researching molecular abnormalities, as seen in studies of enzyme variants, particularly in the context of genetic mutations and their impact on enzyme activity. This research is critical for understanding genetic diseases and developing genetic therapies (Yoshida, Huang, & Ikawa, 1984).
6. Understanding Enzyme Inhibition Mechanisms
The compound is involved in the synthesis and evaluation of inhibitors, particularly in the context of interleukin-1 beta converting enzyme (ICE). This research helps in understanding the mechanisms of enzyme inhibition, which is crucial for drug development (Graybill, Dolle, Helaszek, Miller, & Ator, 2009).
properties
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N4O4/c1-12(2)10-16(21-14(5)25)18(26)23-17(13(3)4)19(27)22-15(11-24)8-6-7-9-20/h11-13,15-17H,6-10,20H2,1-5H3,(H,21,25)(H,22,27)(H,23,26)/t15-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJZKCAGFGFNW-ULQDDVLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Leu-val-lys-aldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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